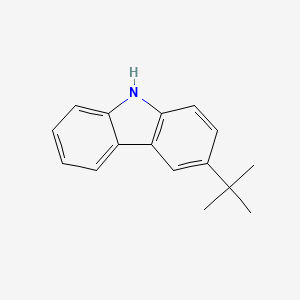

3-tert-butyl-9H-carbazole

Descripción

Significance of Carbazole (B46965) Scaffolds in Heterocyclic Chemistry

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. rsc.orgmdpi.com This unique structure imparts a range of desirable properties, including high charge mobility, intense luminescence, and the ability to undergo reversible oxidation processes. researchgate.net These characteristics make carbazole and its derivatives highly valuable in the fields of organic electronics and materials science. rsc.orgrsc.org The carbazole nucleus can be readily functionalized at various positions, particularly at the 3, 6, and 9 positions, allowing for the fine-tuning of its electronic and photophysical properties. nih.govum.edu.my This adaptability has led to their use as building blocks for a wide array of functional materials. rsc.org

In medicinal chemistry, the carbazole scaffold is considered a "privileged structure" due to its presence in numerous natural products with diverse biological activities. researchgate.netechemcom.com Carvedilol, a well-known drug for treating heart failure, features a carbazole core. rsc.org The inherent bioactivity of the carbazole framework has spurred extensive research into its derivatives for applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netechemcom.com

Evolution of Research on Functionalized Carbazole Derivatives

Initial research into carbazole chemistry was largely driven by the isolation of carbazole from coal tar in the 19th century. rsc.org However, the discovery of carbazole alkaloids in various plant species, such as Murraya koenigii, and their associated pharmacological activities, marked a turning point, igniting interest in their synthetic derivatives. echemcom.com

Over the past few decades, research has intensified, focusing on the synthesis of functionalized carbazoles to modulate their properties for specific applications. um.edu.my The introduction of various substituents onto the carbazole core has been a key strategy. For instance, the incorporation of bulky groups like tert-butyl at the 3 and 6 positions has been shown to enhance the solubility and thermal stability of carbazole-based materials, while also preventing unwanted aggregation through steric hindrance. researchgate.netossila.com This has been particularly impactful in the development of materials for organic light-emitting diodes (OLEDs). ossila.comchemimpex.com

Furthermore, the development of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has significantly expanded the library of accessible carbazole derivatives. bohrium.comnih.gov These methods have enabled the creation of complex molecules with tailored electronic and photophysical characteristics, paving the way for their use in a variety of advanced applications.

Scope and Research Imperatives for 3-tert-butyl-9H-carbazole and its Derivatives

The compound this compound, with its specific substitution pattern, represents a key area of contemporary research. The presence of the tert-butyl group at the 3-position offers a strategic modification of the carbazole scaffold, influencing its electronic properties and solubility. smolecule.com This makes it a valuable intermediate and building block for more complex molecules with applications in both materials science and medicinal chemistry. cymitquimica.com

Current and future research is focused on several key imperatives:

Synthesis of Novel Derivatives: Exploring new synthetic routes to create a wider range of this compound derivatives with diverse functionalities. This includes the development of more efficient and environmentally friendly synthetic protocols. rsc.orgnih.gov

Materials Science Applications: Investigating the use of this compound and its derivatives as hole-transporting materials in OLEDs and perovskite solar cells, as well as their potential in organic photovoltaics and as fluorescent probes. smolecule.comrsc.orgperovskite-info.com

Medicinal Chemistry Exploration: Designing and synthesizing novel this compound-based compounds as potential therapeutic agents, particularly in the areas of anticancer and antioxidant research. symbiosisonlinepublishing.com

The systematic exploration of this compound and its derivatives holds significant promise for the advancement of both materials science and medicinal chemistry, offering the potential for new technologies and therapeutic interventions.

Chemical and Physical Properties of this compound

The distinct characteristics of this compound arise from the interplay between the planar carbazole ring system and the bulky tert-butyl substituent. These properties are fundamental to its utility in various scientific domains.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a central carbazole core with a tert-butyl group attached to the third carbon atom of one of the benzene rings.

| Property | Value |

| Molecular Formula | C₁₆H₁₇N smolecule.com |

| Molecular Weight | 223.32 g/mol smolecule.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 22401-74-7 sigmaaldrich.com |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 uni.lu |

| InChI Key | TYXSZNGDCCGIBO-UHFFFAOYSA-N sigmaaldrich.com |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and application in various chemical reactions and device fabrications.

| Property | Value/Description |

| Physical Form | White to pale yellow powder or crystal. sigmaaldrich.com |

| Melting Point | 153 °C smolecule.com |

| Solubility | The tert-butyl group generally enhances solubility in organic solvents compared to unsubstituted carbazole. researchgate.net |

| Thermal Stability | The presence of the tert-butyl group can contribute to improved thermal stability. smolecule.com |

| Fluorescence | Exhibits notable fluorescence properties, making it suitable for various electronic applications. smolecule.com |

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound, each with its own advantages and applications.

Common Synthetic Routes

The primary methods for synthesizing this compound involve the introduction of the tert-butyl group onto the carbazole scaffold.

Friedel-Crafts Alkylation: This is a widely used method that involves the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). smolecule.comprimescholars.com

Nucleophilic Aromatic Substitution: This approach can also be employed to introduce the tert-butyl group onto the carbazole ring under specific reaction conditions. smolecule.com

Photochemical Methods: More recent research has explored the use of photochemical routes to facilitate the formation of this compound. smolecule.com

Applications of this compound and its Derivatives

The unique properties of this compound and its derivatives have led to their investigation and application in a range of high-technology and biomedical fields.

Role in Materials Science

The electron-rich nature and hole-transporting capabilities of the carbazole moiety, modified by the tert-butyl group, make it a valuable component in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): this compound and its derivatives are utilized as host materials and hole-transporting materials in OLEDs. smolecule.com The tert-butyl group helps to improve device efficiency and stability by enhancing solubility and preventing aggregation. ossila.comsmolecule.com

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: These compounds are explored for their potential in organic solar cells, where they can function as part of the active layer or as hole-transporting materials, contributing to improved power conversion efficiency. smolecule.comperovskite-info.com

Fluorescent Probes: The inherent fluorescence of this compound allows it to be used as a fluorescent probe in various analytical applications. smolecule.com

Potential in Medicinal Chemistry

The carbazole scaffold is a recognized pharmacophore, and the introduction of a tert-butyl group can modulate the biological activity of the parent compound.

Scaffold for Drug Discovery: this compound serves as a foundational structure for the synthesis of new molecules with potential therapeutic applications. smolecule.com

Antioxidant Activity: Research has shown that incorporating a tert-butyl group into a carbazole-chalcone hybrid molecule can result in significant antioxidant activity. symbiosisonlinepublishing.com

Anticancer Research: The carbazole nucleus is a key component of some anticancer agents, and derivatives of this compound are being investigated for their potential in this area. researchgate.netchemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSZNGDCCGIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477842 | |

| Record name | 3-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-74-7 | |

| Record name | 3-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-tert-Butylcarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVF2AGH99B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Tert Butyl 9h Carbazole and Its Functionalized Derivatives

Strategies for Direct Synthesis of 3-tert-butyl-9H-carbazole

Direct synthesis primarily involves the introduction of a tert-butyl group onto the carbazole (B46965) scaffold.

The Friedel-Crafts alkylation is a conventional and widely utilized method for the synthesis of this compound. This reaction involves the electrophilic substitution of a hydrogen atom on the carbazole ring with a tert-butyl group. The reaction typically employs a tert-butyl halide, such as tert-butyl chloride, and a Lewis acid catalyst. smolecule.com

A common procedure involves dissolving carbazole in a suitable solvent like nitromethane, followed by the addition of a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), and then tert-butyl chloride. rsc.orgnih.govrsc.org The reaction mixture is stirred, often at room temperature or slightly elevated temperatures, to facilitate the substitution. nih.gov The tert-butyl group predominantly attaches at the 3 and 6 positions due to the directing effects of the nitrogen atom in the carbazole ring. numberanalytics.com

The reaction conditions, including the choice of Lewis acid, solvent, and temperature, can influence the yield and regioselectivity of the product. For instance, using aluminum chloride in chloroform (B151607) at 0°C to room temperature has been reported for the synthesis of 3,6-di-tert-butyl-9H-carbazole. rsc.org Another approach utilizes zinc chloride in nitromethane. rsc.org

Table 1: Examples of Friedel-Crafts Alkylation for this compound Synthesis

| Carbazole Precursor | Alkylating Agent | Catalyst | Solvent | Product | Reference |

| Carbazole | tert-butyl chloride | AlCl₃ | Chloroform | 3,6-di-tert-butyl-9H-carbazole | rsc.org |

| Carbazole | 2-chloro-2-methylpropane | ZnCl₂ | Nitromethane | 3,6-di-tert-butyl-9H-carbazole | rsc.org |

| Carbazole | tert-butyl chloride | AlCl₃ | Nitromethane | 3,6-di-tert-butyl-9H-carbazole | nih.gov |

This table is interactive and provides a summary of different reported Friedel-Crafts alkylation conditions.

Besides Friedel-Crafts alkylation, other electrophilic substitution reactions can be employed to introduce various functional groups at the C-3 position of the carbazole nucleus. The C-3 and C-6 positions of carbazole are the most favored sites for electrophilic attack. thieme-connect.denih.gov

For instance, halogenation of 3,6-di-tert-butyl-9H-carbazole can be achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to yield 1-bromo-3,6-di-tert-butyl-9H-carbazole. This subsequent functionalization highlights the reactivity of the carbazole core even after the introduction of bulky tert-butyl groups.

Furthermore, acylation reactions, a subset of Friedel-Crafts reactions, can introduce acyl groups at the C-3 position. numberanalytics.com These reactions typically use an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. A study on the Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole demonstrated the introduction of various acyl groups, although under certain conditions, dealkylation could also occur. researchgate.net

Friedel-Crafts Alkylation Approaches

Advanced Synthetic Routes for Functionalized this compound Derivatives

The synthesis of more complex derivatives of this compound often necessitates the use of modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation and heteroarylation of carbazole derivatives. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide (or triflate) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

This methodology has been successfully applied to synthesize complex molecules where this compound units are linked to other aromatic or heteroaromatic systems. For example, derivatives have been prepared through the Suzuki coupling of a boronic ester of 9-phenylcarbazole (B72232) with various aryl bromides. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. researchgate.netnih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Functionalized this compound Derivatives

| Carbazole Derivative | Coupling Partner | Catalyst System | Base | Product Type | Reference |

| 3,6-di-tert-butyl-9-(aryl)-9H-carbazole boronic acid | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Arylated/Heteroarylated Carbazoles | mdpi.com |

| 2,7-dibromo-9-(alkyl)-9H-carbazole | 2-methylthiophenylboronic acid | Not specified | Not specified | Precursor for thienocarbazoles | upc.edu |

| Bromo-substituted N-phenylcarbazoles | Diboronic ester of fluorene | Pd catalyst | Not specified | Fluorene-carbazole hybrids | mdpi.com |

This table is interactive and showcases the versatility of the Suzuki-Miyaura coupling in synthesizing a range of functionalized carbazole derivatives.

The Ullmann coupling reaction and the Buchwald-Hartwig amination are essential methods for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated carbazoles and related structures. mdpi.comresearchgate.net

The Ullmann reaction traditionally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. tci-thaijo.orgtci-thaijo.org This method has been used to synthesize various carbazole-based materials. For instance, the Ullmann coupling of 3,6-di-tert-butyl-9H-carbazole with aryl iodides has been reported. researchgate.net

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed alternative that often proceeds under milder conditions and with a broader substrate scope. acs.orgresearchgate.net This reaction has been extensively used to synthesize a wide array of carbazole-containing compounds for applications in organic electronics. nih.govmdpi.combeilstein-journals.org For example, the Buchwald-Hartwig amination of 3,6-di-tert-butyl-9H-carbazole with various aryl bromides using a palladium catalyst and a suitable ligand has been demonstrated to produce highly fluorescent materials. acs.org

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

Cycloaddition Reactions for Annulated Systems

Cycloaddition reactions are powerful tools for constructing the fused ring systems characteristic of carbazoles and their annulated derivatives. These reactions build the carbazole core or add new rings to a pre-existing carbazole structure, providing access to complex polycyclic aromatic compounds. rsc.org

Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a strategic route to the carbazole skeleton. chim.it This pericyclic reaction typically involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. In carbazole synthesis, this often involves an indole (B1671886) derivative fused to a diene component, which reacts with a suitable dienophile. thieme-connect.de

One established strategy employs pyrano[3,4-b]indol-3(9H)-one derivatives as the diene. thieme-connect.dethieme-connect.de For instance, the reaction of 1-methyl-pyrano[3,4-b]indol-3(9H)-one with dimethyl acetylenedicarboxylate (B1228247) (DMAD) at elevated temperatures (120-130 °C) results in the formation of dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate in good yield after the extrusion of carbon dioxide. thieme-connect.dethieme-connect.de While this method has proven effective for various substituted carbazoles, its application to dienophiles other than acetylenic esters can lead to dihydrocarbazole products. thieme-connect.dethieme-connect.de

Another approach involves the cycloaddition of 2,4-dihydropyrrolo[3,4-b]indoles with dienophiles like DMAD. thieme-connect.de This reaction proceeds through an isolable azabicyclo[2.2.1]diene intermediate, which is then aromatized to the corresponding polysubstituted aminocarbazole using an acid catalyst such as 4-toluenesulfonic acid. thieme-connect.de More recently, intramolecular dehydro-Diels-Alder reactions of N-(o-ethynyl)aryl ynamides have been developed, affording carbazoles upon thermal cyclization. researchgate.net

Table 1: Examples of Diels-Alder Reactions in Carbazole Synthesis This table presents examples of the general Diels-Alder strategy for synthesizing the carbazole core.

| Diene | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-pyrano[3,4-b]indol-3(9H)-one | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | 80% | thieme-connect.de |

| 1-Methyl-2-benzyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 4-methyl-1-(benzylamino)-9-(phenylsulfonyl)-9H-carbazole-2,3-dicarboxylate | - | thieme-connect.de |

| N-(o-ethynyl)aryl ynamide | (Intramolecular) | Arylcarbazole | Good to Excellent | researchgate.net |

Other Cyclization and Annulation Strategies

Beyond the classic Diels-Alder reaction, a variety of other cyclization and annulation methods are employed to synthesize functionalized and annulated carbazoles. Lewis acid-catalyzed cascade annulation reactions represent a significant strategy, enabling the construction of highly substituted carbazole scaffolds through processes like Friedel-Crafts arylation and electrocyclization. rsc.org For example, Reddy et al. demonstrated a mild, Lewis acid-catalyzed synthesis of carbazole analogs from propargylic alcohols and indole esters, which proceeds through the electrocyclization of an allene (B1206475) intermediate. rsc.org

Domino reactions provide an efficient pathway to complex structures in a single pot. A silver-catalyzed domino alkyne-annulation/Diels-Alder reaction has been developed to create tetrahydrospiro[carbazole-4,3'-indoline] scaffolds, showcasing a sophisticated annulation strategy. rsc.org Additionally, site-selective C-H annulation using thianthrenium salts as aryne precursors allows for the regioselective [3+2] cycloaddition with nitrone 1,3-dipoles, offering a modern route to novel annulated structures. acs.org

Oxidative Functionalization and Substitution Reactions

Oxidative reactions are crucial for introducing new functional groups onto the carbazole ring, often at positions that are otherwise difficult to access.

Oxidative Substitution at Carbazole Ring Positions (e.g., C-4)

Substitution at the C-4 position of the carbazole nucleus is generally challenging due to its lower reactivity compared to other positions like C-3, C-6, and N-9. primescholars.com However, specific substrates can be directed to react at this sterically hindered position. A notable example is the oxidative substitution at the C-4 position of 1-amino-3,6-di-tert-butyl-9H-carbazole. primescholars.comsemanticscholar.org

In a study by Morimoto et al., 1-amino-3,6-di-tert-butyl-9H-carbazole was reacted with N,N-diiodo-4-nitroaniline, which acts as the oxidative substitution reactant. primescholars.com This reaction resulted in the formation of a carbazole-1,4-diimine type compound, specifically 3,6-di-tert-butyl-N4-(4-nitrophenyl)-9H-carbazole-1,4-diimine. primescholars.com The success of this unusual substitution is attributed to the electronic effects of the substituents on the carbazole and the low reaction temperature, which likely allows the nitrogen atom of the reactant to attack the crowded C-4 position. primescholars.com The sterically crowded structure of the resulting diimine product was confirmed by X-ray crystal structural analysis. primescholars.comsemanticscholar.org

The starting material, 1-amino-3,6-di-tert-butyl-9H-carbazole, was synthesized in a multi-step process from 3,6-di-tert-butyl-9H-carbazole, involving nitration and subsequent reduction of the nitro group. primescholars.com

Table 2: Oxidative Substitution of 1-Amino-3,6-di-tert-butyl-9H-carbazole

| Starting Material | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| 1-Amino-3,6-di-tert-butyl-9H-carbazole | N,N-diiodo-4-nitroaniline | 3,6-di-tert-butyl-N4-(4-nitrophenyl)-9H-carbazole-1,4-diimine | Successful oxidative substitution at the sterically hindered C-4 position. | primescholars.comsemanticscholar.org |

Green Chemistry Approaches in Carbazole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to carbazole synthesis. numberanalytics.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. numberanalytics.com

Transition-Metal-Free Methodologies

A key area within green carbazole synthesis is the development of transition-metal-free reactions, which avoid the cost, toxicity, and potential product contamination associated with metal catalysts. colab.wsresearchgate.net

One innovative approach is the use of visible light to induce metal-free carbene N-carbazolation. acs.org This method allows for the functionalization of the nitrogen atom of the carbazole ring under mild conditions. For example, the reaction of 3,6-di-tert-butyl-9H-carbazole with a diazo compound under visible light irradiation yields the N-substituted product, methyl 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-phenylacetate, in a 40% yield. acs.org

Other transition-metal-free strategies include:

Organocatalysis in Water: A simple and mild procedure for synthesizing highly functionalized carbazoles has been achieved in water via a one-pot domino Michael-Henry/aromatization reaction using DABCO as an organocatalyst. nih.gov

One-Pot Hydroarylation: A metal-free, one-pot hydroarylation protocol mediated by trifluoroacetic acid (TFA) has been used to synthesize N-heterocycle fused carbazoles at room temperature with short reaction times. nih.gov

Photostimulated SRN1 Reactions: Substituted 9H-carbazoles can be synthesized in yields up to 96% through an intramolecular C-N bond formation of 2'-halo[1,1'-biphenyl]-2-amines via a photoinitiated SRN1 mechanism under mild, transition-metal-free conditions. colab.wsresearchgate.net

Iodine-Promoted Synthesis: A strategy using KI/I2 promotes the synthesis of various disubstituted 9-arylcarbazoles from anilines and cyclohexanones, with anilines serving as both the nitrogen and aryl source. colab.ws

Table 3: Example of Transition-Metal-Free Synthesis of a 3,6-di-tert-butyl-9H-carbazole Derivative

| Carbazole Substrate | Reagent | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-di-tert-butyl-9H-carbazole | Methyl 2-diazo-2-phenylacetate | Visible Light Induced Metal-Free Carbene N-Carbazolation | Methyl 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-phenylacetate | 40% | acs.org |

Chemo-Enzymatic Synthesis and Biotransformation

Chemo-enzymatic strategies and biotransformations offer environmentally benign alternatives for the synthesis of carbazole derivatives, often providing high selectivity under mild conditions. These methods leverage the catalytic prowess of enzymes to construct or modify the carbazole framework.

A notable chemo-enzymatic approach for producing structurally diverse carbazole derivatives involves a one-pot biotransformation system. mdpi.comresearchgate.net This system utilizes a trio of enzymes—NzsH (a thiamine-diphosphate-dependent enzyme), NzsJ (a FabH-like 3-ketoacyl-ACP synthase), and NzsI (an aromatase/cyclase)—originating from the neocarazostatin A biosynthetic gene cluster. mdpi.comresearchgate.net By supplying various synthetic acyl-thioester analogues (acyl-SNACs) along with indole-3-pyruvate and pyruvate, this three-enzyme cascade can generate carbazoles with different acyl substituents. mdpi.comresearchgate.net Among the acyl-SNACs tested, isovaleryl-SNAC proved to be a particularly effective acyl donor. mdpi.com

This enzymatic system has been expanded to a five-enzyme one-pot system by incorporating a tryptophan synthase β-subunit variant (PfTrpB) and an L-amino acid oxidase (LAAO). mdpi.comresearchgate.netgrafiati.com This enhancement allows the synthesis to commence from indole building blocks, enabling the production of carbazoles with modifications on the indole ring itself. mdpi.comresearchgate.netgrafiati.com

Biotransformation studies have also been conducted on carbazole precursors. For instance, the bacterium Ralstonia sp. strain SBUG 290 has been shown to transform 2,3,4,9-tetrahydro-1H-carbazole (THC). researchgate.net The initial oxidation by a biphenyl (B1667301) dioxygenase (BDO) occurs at the C5,C6 position of the aromatic ring, which corresponds to the C3,C4 position of the 9H-carbazole core. researchgate.net This highlights a preferential site for enzymatic attack. researchgate.net

While direct enzymatic synthesis of this compound is not explicitly detailed, these chemo-enzymatic and biotransformation methodologies demonstrate the potential for creating functionalized carbazoles through biological catalysis. The substrate promiscuity of enzymes like NzsH suggests that with further engineering, they could potentially be adapted for the synthesis of specifically substituted carbazoles. mdpi.comresearchgate.net

Flow Chemistry and Photochemistry in Carbazole Synthesis

The integration of flow chemistry and photochemistry has led to significant advancements in the synthesis of carbazoles, offering enhanced efficiency, safety, and scalability compared to traditional batch methods. acs.orgbeilstein-journals.org These modern techniques are particularly well-suited for photochemical reactions, which often benefit from the precise control over irradiation time and light intensity afforded by flow reactors. beilstein-journals.org

A key photochemical route to carbazoles is the cyclization of diarylamines. An increasingly sustainable method employs a catalytic system of Fe(phen)₃(NTf₂)₂/O₂ under continuous flow conditions. acs.org This system uses molecular oxygen as a stoichiometric oxidant and has been successfully demonstrated on a gram scale using a numbering-up strategy. acs.org The use of a tube-in-tube type reactor significantly reduces reaction times compared to previous methods. acs.org For example, the photochemical synthesis of a carbazole derivative was achieved in 91% yield on a ~40 mg scale and remained highly reproducible at 88% on a 1 g scale, although the larger scale required a process time of approximately 50 hours. acs.org

Another photochemical approach involves the photolysis of 2-azidobiphenyls. beilstein-journals.org The use of miniaturized photoreactors and laser irradiation in flow mode has been shown to dramatically accelerate this reaction. beilstein-journals.org Compared to a conventional UV lamp which required 18 hours to achieve a 50% yield, a Nd:YAG laser in a miniaturized photoreactor accomplished the same yield with 95% selectivity in just 30 seconds. beilstein-journals.org

Photocyclization is also a viable method for creating more complex carbazole-fused systems. For instance, N-substituted carbazole derivatives of benzo[e] acs.orgbeilstein-journals.orgCurrent time information in Vanderburgh County, US.triazine undergo photocyclization to yield carbazole-fused Blatter radicals. rsc.orgrsc.org This reaction, however, is sensitive to the solvent, with no reaction occurring in dichloromethane (B109758) or ethyl acetate (B1210297), while a complex mixture results in ethanol. rsc.org

The arylenaminoketone derived from the condensation of ethyl-1,3-acetonedicarboxylate and aniline (B41778) derivatives can be photocyclized to form new carbazoles. tandfonline.com These examples underscore the versatility of photochemical methods in constructing the carbazole core and its derivatives.

| Method | Reactants | Catalyst/Conditions | Key Features | Yield |

| Photochemical Cyclization | Diarylamines | Fe(phen)₃(NTf₂)₂/O₂, continuous flow | Sustainable, scalable, uses O₂ as oxidant | 88-91% acs.org |

| Photolysis | 2-Azidobiphenyls | Laser irradiation, miniaturized flow reactor | Dramatically accelerated reaction times | 50% in 30s beilstein-journals.org |

| Photocyclization | N-substituted carbazole derivatives of benzo[e] acs.orgbeilstein-journals.orgCurrent time information in Vanderburgh County, US.triazine | 300 W halogen lamp, Pyrex filter | Forms carbazole-fused Blatter radicals | Not specified rsc.orgrsc.org |

| Photocyclization | Arylenaminoketones | Not specified | Synthesis of new carbazole structures | Not specified tandfonline.com |

Brønsted Acid-Catalyzed Approaches

Brønsted acids are effective catalysts for the synthesis of carbazoles, often promoting cyclization reactions through protonation and subsequent intramolecular electrophilic aromatic substitution. These methods provide a metal-free alternative for constructing the carbazole skeleton.

One prominent Brønsted acid-catalyzed method involves the tandem C–H activation/cyclization of indoles. acs.org A combination of a Cp*Rh(III) catalyst for the initial C-H activation, followed by a Brønsted acid-catalyzed intramolecular cyclization, allows for the facile synthesis of carbazoles from readily available indoles. This reaction proceeds under mild conditions with water and nitrogen as the only byproducts, demonstrating broad substrate scope and high yields. acs.org

Another approach utilizes a Brønsted acid-catalyzed pinacol (B44631) rearrangement of α-(3-indolyl) ketones, which proceeds via a cascade annulation in a one-pot synthesis to yield functionalized carbazoles. rsc.org This method leverages the rearrangement to construct the carbazole framework efficiently.

The use of imidazolium-based ionic liquids with a sulfone moiety, acting as a Brønsted acid, in butyl acetate has been reported for the [4+2] annulation of indoles to form carbazoles. rsc.org This "green" catalytic system offers good selectivity and yields, and the ionic liquid can be recovered and reused. rsc.org

While these methods showcase the utility of Brønsted acids in carbazole synthesis, the direct synthesis of this compound via these specific routes is not explicitly documented. However, the principles of Brønsted acid catalysis are fundamental to many organic transformations, including Friedel-Crafts alkylation, which is a common method for introducing tert-butyl groups onto aromatic rings.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like carbazole derivatives in a single step from three or more starting materials. This strategy is highly valued for its ability to rapidly generate molecular diversity.

A notable example is the three-component synthesis of carbazole-tethered substituted pyrroles. nih.gov This reaction brings together different building blocks to construct the final product in one pot, demonstrating the power of MCRs in creating complex heterocyclic systems.

Another MCR approach for synthesizing carbazole derivatives involves a four-component reaction. Fluorescent pyrido[2,3-a]carbazole derivatives have been synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, malononitrile (B47326), and various aryl/heteroaryl aldehydes in the presence of sodium ethoxide. grafiati.com

Furthermore, a one-pot, three-component reaction catalyzed by SnO₂ quantum dots in water has been used to produce complex annulated carbazole derivatives. sci-hub.se This reaction, involving 3-amino-9-ethylcarbazole, cyclohexane-1,3-dione, and 1H-indene-1,2,3-trione, proceeds in good yield (82%) and highlights the use of nanomaterials in facilitating MCRs under environmentally friendly conditions. sci-hub.se

Regioselectivity Control in Substitution Reactions of Carbazole Derivatives

Controlling the position of substitution on the carbazole ring is crucial for tailoring the properties of the resulting derivatives. The regioselectivity of these reactions is influenced by a combination of steric and electronic factors of the substituents already present on the carbazole core, as well as the nature of the reagents and catalysts used.

A dual palladium-photoredox catalysis strategy has been developed for the regioselective arylation of unsymmetrical carbazoles. rsc.orgresearchgate.net This method allows for controlled mono- and diarylation under mild conditions with a broad substrate scope. rsc.orgresearchgate.net The regioselectivity is governed by the steric and electronic properties of the substituents on the carbazole ring. rsc.orgresearchgate.net For instance, in the arylation of unsymmetrical carbazoles, the reaction occurs on the less hindered side of the carbazole aryl rings. researchgate.net

The synthesis of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines demonstrates complete control of regiochemistry. oregonstate.edu This method allows for the creation of complicated and sterically congested substitution patterns. oregonstate.edu A wide variety of substituents are tolerated on both the aniline and alkyne portions of the starting materials, leading to highly functionalized carbazoles in good yields. oregonstate.edu

Iron catalysis has been shown to direct the regioselective bromination of carbazoles. nih.gov Using an iron sulfonate catalyst, the bromination of 2-substituted carbazoles occurs selectively at the more sterically hindered C-1 position, with yields ranging from 68% to 83%. nih.gov A proposed mechanism suggests that a formal 1,5-H shift, promoted by the iron sulfonate, leads to an intermediate species that favors ortho-substitution. nih.gov

The introduction of tert-butyl groups, as in 3,6-di-tert-butyl-9H-carbazole, sterically directs subsequent electrophilic substitution. For example, bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively occurs at the 1-position.

| Reaction | Substrate | Reagents/Catalyst | Position of Substitution | Key Factors |

| Arylation | Unsymmetrical Carbazoles | Dual Palladium-Photoredox Catalyst | Less hindered side of the carbazole ring | Steric and electronic control rsc.orgresearchgate.net |

| Cycloaddition | 3-Triflato-2-pyrones and Alkynyl Anilines | Heat or microwave irradiation | Completely regioselective | Inherent reactivity of the starting materials oregonstate.edu |

| Bromination | 2-Substituted Carbazoles | NBS, Fe(OTs)₃ | C-1 position | Iron-catalyzed proton shift nih.gov |

| Bromination | 3,6-Di-tert-butyl-9H-carbazole | NBS, DMF | 1-position | Steric hindrance from tert-butyl groups |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed findings from ¹H NMR analysis in a deuterated chloroform (B151607) (CDCl₃) solvent show distinct signals corresponding to the different protons in the molecule. The large singlet in the upfield region is characteristic of the nine equivalent protons of the tert-butyl group. The signals in the downfield aromatic region correspond to the seven protons on the carbazole (B46965) core, and a broad singlet typically indicates the N-H proton of the carbazole ring. rsc.org

A study performing the analysis in carbon tetrachloride (CCl₄D) provided the following assignments conicet.gov.ar:

| ¹H NMR Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |

| 8.08 | multiplet | 2H | Aromatic (Carbazole) |

| 7.85 | singlet | 1H | Aromatic (Carbazole) or N-H |

| 7.48 | doublet of doublets | 1H | Aromatic (Carbazole) |

| 7.35 | multiplet | 3H | Aromatic (Carbazole) |

| 7.21 | multiplet | 1H | Aromatic (Carbazole) |

| 1.44 | singlet | 9H | -C(CH₃)₃ |

Note: Data acquired in CCl₄D solvent. conicet.gov.ar

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would be expected to show signals for the four distinct carbons of the tert-butyl group and the twelve carbons of the carbazole skeleton, with chemical shifts indicating their electronic environment. A study identified the chemical shift for the methyl carbons of the tert-butyl group at approximately 31.96 ppm. conicet.gov.ar

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 3-tert-butyl-9H-carbazole. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The nominal molecular weight of this compound (C₁₆H₁₇N) is 223.31 g/mol , and its theoretical monoisotopic mass is 223.1361 Da.

While it is a standard characterization technique for novel compounds, specific experimental mass spectrometry data for this compound is not detailed in the surveyed literature. rsc.orgresearchgate.net However, analysis of derivatives is common, where techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to confirm the mass of synthesized products. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The key characteristic absorption bands expected for this compound include:

N-H Stretch: A sharp to moderately broad peak typically appearing around 3400 cm⁻¹, corresponding to the amine hydrogen on the carbazole ring.

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹, corresponding to the tert-butyl group.

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretch: Bands in the fingerprint region, typically around 1300-1200 cm⁻¹.

While IR spectroscopy is a fundamental characterization method, specific experimental spectra with peak assignments for this compound were not available in the reviewed scientific literature. Related derivatives have been characterized, showing expected peaks for their functional groups. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide definitive information on its bond lengths, bond angles, torsional angles, and intermolecular packing interactions, such as hydrogen bonding or π-π stacking.

No crystal structure determination for the parent this compound molecule has been reported in the surveyed literature. However, X-ray diffraction has been successfully used to characterize derivatives, such as 1,8-diacetyl-3-tert-butyl-9H-carbazole, confirming their molecular structure and substitution patterns unequivocally. researchgate.net Such studies on related compounds confirm the utility of this technique for providing unambiguous structural proof for complex carbazole systems. researchgate.netdur.ac.uk

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions.

For this compound, the most relevant thermal property is its melting point. Data from commercial suppliers indicates a melting point in the range of 151.0 to 155.0 °C. DSC analysis would confirm this melting transition with a characteristic endothermic peak. The technique can also be used to assess the purity of the sample and identify other phase transitions, such as crystallization or glass transitions, which are critical for materials science applications. While DSC studies have been performed on various carbazole derivatives, specific thermograms for the parent this compound are not published in the reviewed literature. researchgate.net

Surface and Interfacial Process Monitoring (e.g., Quartz Crystal Microbalances (QCM))

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of measuring mass changes at the nanogram level on a sensor surface in real-time. It is widely used to monitor surface-binding events, thin-film deposition, and other interfacial processes.

A review of the scientific literature indicates that this compound has not been specifically investigated using QCM techniques. In principle, this compound could be deposited as a thin film onto a QCM sensor to study its interaction with various analytes in either gas or liquid phases. Such experiments could explore its potential as a sensing layer for specific molecules, leveraging the electronic properties of the carbazole core. However, no such applications or fundamental studies have been reported to date.

Computational and Theoretical Investigations of 3 Tert Butyl 9h Carbazole and Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the ground and excited-state properties of carbazole (B46965) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for studying the complex electronic behavior of these molecules. nih.govnih.gov

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of carbazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding charge transport and photophysical properties.

In carbazole-based molecules, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO's location depends on the nature of the substituent groups. scientific.netsemanticscholar.org For instance, in donor-acceptor systems, the HOMO resides on the carbazole (donor), and the LUMO is centered on the acceptor unit, leading to a spatial separation that is crucial for applications like Thermally Activated Delayed Fluorescence (TADF). semanticscholar.org

The introduction of a tert-butyl group at the 3-position of the carbazole ring influences the electronic structure. This bulky alkyl group acts as a weak electron-donating group, which can slightly raise the HOMO energy level. rsc.org More significantly, the steric hindrance provided by the tert-butyl groups can enhance the solubility and influence the molecular packing in the solid state, which in turn affects the bulk electronic properties. smolecule.com

DFT calculations are used to determine the HOMO and LUMO energy levels and the resulting energy gap (Egap). A smaller energy gap is generally associated with a red-shift in the absorption spectrum. For example, studies on various substituted carbazoles have shown that the nature and position of substituents can tune the HOMO-LUMO gap significantly. scientific.netrsc.orgaip.org In many carbazole derivatives designed for electronic applications, the HOMO energy levels are found to be deep, indicating good stability against oxidation, which is a desirable trait for host materials in Organic Light-Emitting Diodes (OLEDs). bohrium.com

Table 1: Calculated Frontier Orbital Energies for Representative Carbazole Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| Diindolo[3,2-b:2′,3′-h]carbazole | -5.06 | - | - | DFT B3LYP/6-31G(d) | rsc.org |

| 3,10-dimethoxy-diindolocarbazole | -5.04 | - | - | DFT B3LYP/6-31G(d) | rsc.org |

| Carbazole-Chalcone Analogues | - | - | - | B3LYP | nih.gov |

| Alizarin-Carbazole Dyads | - | - | Reduced Gap | B3LYP/6-311G(d) | chemmethod.com |

Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govaip.org By calculating the transition energies between the ground state and various excited states, TD-DFT can simulate the absorption spectrum. Similarly, by optimizing the geometry of the first excited state (S1), it can predict the fluorescence emission wavelength. nih.gov

For carbazole derivatives, TD-DFT calculations have successfully rationalized experimental observations. For example, in studies of 3,6-di-tert-butyl-9H-carbazole derivatives linked to different aromatic cores, TD-DFT was used to describe the nature of the excited states, showing that the lowest energy absorption did not always correspond to the S0 → S1 transition. rsc.org The method can also predict how different substituents will shift the absorption and emission maxima. chemmethod.comresearchgate.net For instance, adding electron-donating groups to a carbazole system generally leads to a red-shift in the emission spectrum. researchgate.net

These predictive capabilities are invaluable for the in silico design of new molecules with specific colors of emission for OLEDs or tailored absorption characteristics for solar cells. chemmethod.combohrium.com

Table 2: Comparison of Experimental vs. TD-DFT Predicted Spectroscopic Data

| Molecule Class | Property | Experimental Value | Predicted Value (TD-DFT) | Deviation | Source |

|---|---|---|---|---|---|

| BBP (fluorescent probe) | Excitation Energy | - | - | 6.0% (average) | bohrium.com |

| BIMC (fluorescent probe) | Excitation Energy | - | - | 0.57% (average) | bohrium.com |

| Various Chromophores (53) | λabs (nm) | - | - | 46.1 nm (RMSE) | nih.gov |

Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. rsc.org The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, primarily based on DFT, are used to calculate these properties.

For carbazole derivatives, their inherent electron-rich nature makes them excellent donor units in donor-π-acceptor (D-π-A) type NLO molecules. rsc.orgmdpi.com Theoretical studies have shown that by combining a carbazole donor with a suitable electron acceptor through a π-conjugated bridge, it is possible to design molecules with large hyperpolarizability values. rsc.org For example, a theoretical study on novel quinoline–carbazole derivatives demonstrated that strategic molecular design could lead to a large total first hyperpolarizability (βtot) value of 23,885.90 a.u. rsc.org The Z-scan technique is an experimental method used to measure NLO properties, and computational results are often used to complement and understand these experimental findings. acs.orgdu.ac.ir

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling seeks to correlate the chemical structure of a compound with its observed activity, whether it be biological, physical, or chemical.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a more quantitative approach to SAR, where statistical models are built to mathematically link chemical descriptors of a molecule to its activity. researchgate.net These descriptors can be calculated using computational chemistry and include electronic (e.g., HOMO/LUMO energies), thermodynamic (e.g., heat of formation), and steric parameters. tubitak.gov.trtubitak.gov.tr

In the context of carbazole derivatives, QSAR studies have been employed to design compounds with specific biological activities, such as inhibitors for certain enzymes. For example, a QSAR study on carbazole carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors successfully created models (CoMFA and CoMSIA) with high predictive accuracy. mdpi.com Another study on 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives found that the HOMO energy and heat of formation were key descriptors in a QSAR model for estrogen receptor inhibition. tubitak.gov.trtubitak.gov.tr These models provide valuable guidelines for designing new, more potent compounds by indicating which structural modifications are likely to enhance the desired activity. nih.govmdpi.com

Conformational Analysis and Molecular Flexibility

The three-dimensional shape (conformation) and flexibility of a molecule are critical to its function and interactions with its environment. The bulky tert-butyl group in 3-tert-butyl-9H-carbazole significantly influences its conformational properties.

Computational conformational analysis, often performed using DFT methods, can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers for rotation around specific bonds. nih.govjst.go.jp For N-benzoyl-carbazole derivatives, the introduction of a bulky tert-butyl group can restrict rotation around the N-C(benzoyl) and C(benzoyl)-C(aryl) bonds, leading to stable atropisomers (stereoisomers arising from hindered rotation). acs.orgnih.gov In one case, the combination of a tert-butyl group and an iodine atom created a "molecular gear system," where the rotation about two different bonds was perfectly synchronized. acs.org Conformational analysis clarified the energy preference for certain isomers, such as a trans isomer over a cis isomer, which was found to be more stable by 1.01 kJ/mol. jst.go.jp This level of conformational control is essential for developing molecules with precise three-dimensional structures for applications in chiral recognition and molecular machinery.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and intermolecular interactions of molecules. For carbazole derivatives like this compound, MD simulations can provide critical insights into how the bulky tert-butyl group influences molecular packing, film morphology, and ultimately, the material's performance in electronic devices.

The introduction of tert-butyl groups onto the carbazole core significantly impacts intermolecular interactions. These bulky substituents provide steric hindrance, which can prevent the close packing and aggregation of molecules. This effect is crucial in applications like Organic Light-Emitting Diodes (OLEDs), where aggregation can lead to quenching of excitons and reduced device efficiency. MD simulations can model these steric effects, predicting how molecules will arrange themselves in the solid state. For example, simulations can reveal the preferred distances and orientations between neighboring molecules, which are dictated by a balance of van der Waals forces, electrostatic interactions, and the steric repulsion from the tert-butyl groups.

In the context of materials science, understanding intermolecular interactions is key. For instance, in neat films of carbazole and its derivatives like 3,6-di-tert-butylcarbazole (B1356187), excitonic J-aggregate-type features have been observed, which arise from specific intermolecular arrangements. researchgate.net MD simulations, often combined with quantum mechanics (QM) calculations (QM/MM methods), can help elucidate the nature of these aggregates. While direct MD simulation studies specifically on this compound are not widely reported in the provided literature, the principles are well-established. The simulations would typically model the non-covalent interactions, such as π-π stacking between carbazole rings and C-H···π interactions, which are known to stabilize crystal packing in carbazole derivatives. researchgate.net

Furthermore, the presence of heavy tert-butyl groups has been shown to enhance intermolecular interactions in the solid state for some derivatives, leading to higher thermal stability. nih.gov MD simulations can explore this by calculating the cohesive energy of the bulk material, providing a theoretical measure of its stability. The simulations can also predict the glass transition temperature (Tg), a key parameter for the morphological stability of amorphous thin films used in electronic devices.

Theoretical Studies on Charge Transport Mechanisms in Carbazole-Based Materials

Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in understanding and predicting the charge transport properties of carbazole-based materials. researchgate.net These studies focus on calculating key parameters that govern how efficiently electrons and holes move through the material. The carbazole moiety is a well-known hole-transporting unit, but its properties can be finely tuned through chemical modification. nih.gov

The charge transport mechanism in organic semiconductors is often described by hopping theory, where charge carriers (holes or electrons) jump between adjacent molecules. The rate of this hopping is influenced by two main factors: the electronic coupling between molecules (transfer integral) and the reorganization energy (λ). The reorganization energy is the energy required for a molecule's geometry to relax after it gains or loses an electron. A lower reorganization energy generally leads to faster charge transport.

Theoretical studies on carbazole derivatives systematically analyze how different substituent groups affect the electronic structure and reorganization energy. researchgate.net For instance, the introduction of the bulky tert-butyl group at the 3-position of the carbazole ring can influence charge transport in several ways:

Electronic Properties: The tert-butyl group is an electron-donating group, which can affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Tuning these energy levels is critical for matching with other materials in a device, such as electrodes or the active layer in a solar cell. researchgate.net

Steric Effects: As mentioned, the steric bulk of the tert-butyl group can prevent aggregation. While close π-π stacking is often beneficial for charge transport, excessive aggregation can create traps and hinder mobility. The tert-butyl group helps to create well-defined, albeit potentially larger, intermolecular distances, which can lead to more predictable and stable charge transport characteristics.

Solubility and Film Formation: The enhanced solubility provided by tert-butyl groups is a practical advantage, allowing for better processing and potentially leading to more uniform and morphologically stable thin films, which is crucial for reliable device performance.

Computational studies have explored a wide range of carbazole derivatives to optimize them as either hole-transport materials (HTMs) or electron-transport materials (ETMs). By adding electron-withdrawing groups, such as tricyanovinyl or pyridine-3,5-dicarbonitrile, to the carbazole core, researchers can lower the LUMO energy and create materials with good electron-transporting or even ambipolar (both hole and electron transporting) properties. rsc.orgsemanticscholar.org DFT calculations allow for the screening of potential candidates before their synthesis, saving time and resources. For example, studies have shown that substituting carbazole at different positions can tune HOMO energies over a range suitable for applications in perovskite solar cells. researchgate.net The ionization potential, a measure of the energy required to remove an electron, is a key parameter evaluated in these studies, with reported values for tert-butyl carbazoles in the range of 5.75–5.89 eV.

The table below summarizes the influence of different substituents on the electronic properties of the carbazole core, as determined by theoretical studies.

| Derivative Type | Substituent(s) | Effect on Electronic Properties | Primary Charge Transport | Reference |

| Substituted Carbazoles | Phenyl, Thiophenyl | Lowered HOMO energy levels | Hole Transport (p-type) | researchgate.net |

| Substituted Carbazoles | Bromo, Pyridyl | Increased HOMO energy levels | Hole Transport (p-type) | researchgate.net |

| Push-Pull Carbazoles | Tricyanovinyl group | Strong electron-withdrawing effect | Electron Transport (n-type) / Ambipolar | rsc.org |

| D-A-D-A-D Architecture | Cyanovinylene sidearms | Intramolecular charge-transfer (ICT) behavior | Hole Transport (p-type) | nih.gov |

| Pyrimidine-5-carbonitrile Derivatives | tert-butyl groups | Enhanced intermolecular interaction and thermal stability | Bipolar | nih.gov |

Optoelectronic Applications of 3 Tert Butyl 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-tert-butyl-9H-carbazole have been extensively utilized in various components of OLEDs, capitalizing on their unique photophysical properties and the steric hindrance provided by the tert-butyl group. ossila.comsmolecule.com

In phosphorescent OLEDs (PhOLEDs), a host material is crucial for dispersing the phosphorescent guest emitter, preventing concentration quenching, and facilitating efficient energy transfer to the dopant. mdpi.com Carbazole (B46965) derivatives are widely employed as host materials due to their high triplet energy and good hole-transporting characteristics. mdpi.comnih.gov

Derivatives incorporating the this compound unit have demonstrated exceptional performance as hosts. For instance, 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(this compound) functions as an efficient host material by promoting effective charge transport and energy transfer, leading to high luminescence. An OLED device using this compound as a host achieved a luminous efficiency exceeding 20 cd/A at a low operating voltage.

Another class of materials, 3,3′-bicarbazole derivatives, has been developed for solution-processed PhOLEDs. In a comparative study, 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) was used as a host for a green PhOLED. The device exhibited a maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W, significantly outperforming its structural isomer with n-butyl groups. mdpi.com This highlights the positive impact of the tert-butyl group's structure on device performance. Similarly, non-conjugated carbazole derivatives have been successfully used as hosts in blue electrophosphorescent devices, achieving high current efficiencies of up to 13.4 cd/A. acs.org

Table 1: Performance of PhOLEDs Utilizing this compound Derivative Hosts

| Host Material Derivative | Role | Dopant/Device Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|---|

| 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(this compound) | Host | - | >20 | - | - |

| BCz-tBuPh | Host | Green | 43.1 | 40.0 | - |

Beyond their role as hosts, this compound derivatives are integral to various types of light-emitting materials.

Conventional Fluorescence: The intrinsic fluorescent properties of this compound make it a candidate for fluorescent emitters. smolecule.com Studies on the excited-state dynamics of 3,6-di-tert-butylcarbazole (B1356187) show it exhibits bright fluorescence, with emission wavelengths slightly red-shifted compared to unsubstituted carbazole due to the electronic effects of the tert-butyl groups. mdpi.com

Thermally Activated Delayed Fluorescence (TADF): TADF emitters harvest non-emissive triplet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%. nih.gov The design of TADF molecules often involves linking electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states. The 3,6-di-tert-butyl-9H-carbazole moiety is a popular electron donor for this purpose. nih.gov For example, 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) was used as an emitter in a non-doped, sky-blue OLED, achieving a maximum external quantum efficiency (EQE) of 12.8%. nih.gov In another design, 2,3,4,5,6-pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (5TCzBN) was employed as a highly efficient blue TADF emitter. researchgate.net

Multi-Resonant TADF (MR-TADF): To achieve high color purity, MR-TADF emitters with rigid, planar structures have been developed to produce narrowband emission. chemrxiv.org However, this planarity often leads to aggregation-caused quenching. To overcome this, a solution-processable MR-TADF emitter, 2,7-tBuCzNB, was designed with eight tert-butyl groups. These bulky groups effectively suppress aggregation, resulting in a high photoluminescence quantum yield (PLQY) of 93% and a narrowband green emission. Solution-processed OLEDs using this emitter reached a maximum EQE of 11.4%. chemrxiv.org

Room-Temperature Phosphorescence (RTP): The carbazole scaffold is also a key component in materials designed for RTP. researchgate.net The principles used in TADF, such as managing excited states, are transferable to the development of RTP emitters.

Table 2: Performance of OLEDs with this compound Derivative Emitters

| Emitter Material Derivative | Emitter Type | Device Color | Max. EQE (%) |

|---|---|---|---|

| tCzPCN | TADF | Sky-Blue | 12.8 |

| 2,7-tBuCzNB | MR-TADF | Green | 11.4 |

The substitution of the carbazole core with tert-butyl groups at the 3 and 6 positions has several profound effects on the material's properties and the final device performance:

Suppression of Aggregation: The bulky tert-butyl groups provide significant steric hindrance, which disrupts intermolecular π–π stacking. ossila.com This prevents the formation of aggregates that can act as quenching sites, thus improving the photoluminescence quantum yield in the solid state. aip.orgresearchgate.net

Enhanced Thermal Stability: The introduction of tert-butyl units increases the rigidity of the molecule, leading to higher glass transition temperatures (Tg) and decomposition temperatures. ossila.comacs.org A derivative with four tert-butyl-carbazole moieties exhibited an exceptionally high Tg of 211 °C. rsc.org This enhanced thermal stability is critical for the operational lifetime of OLED devices.

Improved Device Efficiency and Stability: By preventing close molecular packing, the tert-butyl groups reduce the probability of triplet-polaron annihilation, a process that degrades device efficiency and stability. ossila.com The improved uniformity of films made from tert-butyl substituted carbazoles also contributes to more stable devices. aip.org

Tuning of Electronic Properties: While having a minor effect on the emission color, the electron-donating nature of tert-butyl groups can influence the HOMO/LUMO energy levels. aip.orgmdpi.com This can lead to a smaller S1-T1 energy gap, which is beneficial for TADF, and better-balanced charge transport. aip.orgresearchgate.net

Emitter Materials (Conventional Fluorescence, TADF, MR-TADF, RTP)

Photovoltaic Devices

The favorable electronic and physical properties of this compound derivatives also make them excellent candidates for use in various types of solar cells.

In DSSCs, a dye absorbs light and injects electrons into a semiconductor, while a hole-transport material (HTM) regenerates the dye and transports the positive charge (hole) to the electrode. Carbazole derivatives are well-suited for both roles due to their strong light absorption and efficient hole transport. mdpi.comsmolecule.com

As a sensitizer, 2-cyano-3-(4-(3,6-di-tert-butyl-9H-carbazole-9-yl)phenyl) acrylic acid (TC302) has been synthesized and applied in DSSCs. rsc.org The tert-butyl groups enhance the solubility and prevent aggregation of the dye on the semiconductor surface. ossila.com

Carbazole-based molecules are also prominent as HTMs in perovskite solar cells (PSCs), which share a similar device architecture with DSSCs. osti.govdiva-portal.org The high hole mobility and chemical stability of carbazoles are advantageous for efficient and long-lasting devices. mdpi.comresearchgate.net A three-arm HTM based on a carbazole core, SGT-405, enabled the creation of a PSC with a remarkable power conversion efficiency (PCE) of 14.79%. rsc.org

In organic solar cells (OSCs), a blend of electron-donating and electron-accepting materials forms a bulk heterojunction (BHJ) for efficient charge separation. Derivatives of this compound have been used as both donor and acceptor materials in these devices.

When used as a donor material mixed with a fullerene acceptor, 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(this compound) led to a 15% increase in PCE compared to devices with conventional donors.

More recently, these derivatives have been incorporated into non-fullerene acceptors (NFAs). A small molecule named CSORG5, which contains a 3,6-di-tert-butyl-9H-carbazole unit, was used as an NFA with the polymer P3HT as the donor. researchgate.netresearchgate.net The resulting BHJ device achieved a PCE of 2.80%, which was further improved to 4.16% by adding a TiO2 interlayer. researchgate.net In another study, a tert-butyl carbazole-modified NFA was used as a third component in a ternary OSC, which helped to elevate the triplet state energy level and optimize morphology, leading to a high-efficiency device. researchgate.net

Table 3: Performance of Photovoltaic Devices with this compound Derivatives

| Device Type | Material Derivative | Role | PCE (%) |

|---|---|---|---|

| PSC | SGT-405 | HTM | 14.79 |

| OSC (BHJ) | CSORG5 | Acceptor | 4.16 |

Dye-Sensitized Solar Cells (DSSCs) and Hole-Transport Materials (HTMs)

Organic Semiconductors and Charge Transport Layers

Derivatives of this compound are prominent materials in the field of organic semiconductors, largely due to their inherent properties as hole-transporting materials. mdpi.comsmolecule.com The carbazole unit is naturally electron-rich, which facilitates the movement of positive charge carriers (holes). mdpi.com The tert-butyl groups, particularly when placed at the 3 and 6 positions, effectively block the sites where radical cations could otherwise lead to dimerization or polymerization, thus enhancing the electrochemical stability and operational lifetime of devices. rsc.org

These compounds are frequently incorporated into the hole transport layer (HTL) of Organic Light-Emitting Diodes (OLEDs) to ensure efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability. smolecule.comresearchgate.net For instance, materials incorporating the 3,6-di-tert-butyl-9H-carbazole moiety have been developed as host materials for phosphorescent OLEDs, demonstrating high glass transition temperatures and balanced charge-transporting properties. researchgate.net

Research has also focused on creating bipolar host materials, which can transport both holes and electrons. In one study, a derivative named 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) was synthesized. This compound demonstrated effective bipolar charge transport, a crucial property for preventing charge accumulation at interfaces and broadening the recombination zone within an OLED, leading to higher efficiencies and reduced efficiency roll-off. nih.gov The time-of-flight (TOF) technique revealed its significant charge-carrying capabilities. nih.gov

Table 1: Charge Transport Properties of a this compound Derivative

| Compound | Hole Mobility (μh) | Electron Mobility (μe) | Measurement Technique |

|---|---|---|---|

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) | 1.6 x 10⁻⁴ cm²/V·s | 1.37 x 10⁻⁵ cm²/V·s | Time-of-Flight (TOF) |

Data sourced from nih.gov

Photorefractive Materials

The application of carbazole derivatives extends to photorefractive materials, which are capable of changing their refractive index in response to non-uniform illumination. This effect is crucial for applications in holography, optical data storage, and optical image processing. Due to their excellent hole-transporting properties and photoconductivity, carbazole-based materials are key components in photorefractive polymer composites. semanticscholar.org

These composites typically consist of a polymer matrix, a photosensitizer, a nonlinear optical chromophore, and a plasticizer. The carbazole moiety often serves as the charge-transporting component. semanticscholar.org While specific studies focusing solely on this compound for this purpose are not extensively detailed in the provided context, the known benefits of the tert-butyl group—such as increased solubility and stability—make its derivatives attractive candidates for enhancing the performance and processability of organic photorefractive materials. semanticscholar.org The good solubility of these derivatives is particularly advantageous for creating the high-quality, homogenous thin films required for these applications. semanticscholar.org

Advanced Photosensitive Dyes

Derivatives of this compound are utilized in the development of advanced photosensitive dyes and photosensitizers. researchgate.netresearchgate.net These molecules can absorb light and transfer the energy to another molecule, initiating a chemical reaction. This property is exploited in applications like cationic photopolymerization, which is used for curing coatings, inks, and adhesives. researchgate.net

Carbazole derivatives have been synthesized to act as photosensitizers for onium salt photoinitiators, extending their light absorption range and improving the rate of polymerization in both clear and pigmented coatings. researchgate.net Furthermore, the incorporation of tert-butyl groups into the carbazole structure can enhance the efficiency of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs. nih.gov This enhancement is attributed to the suppression of non-radiative deactivation pathways of the excited states. nih.gov For example, the compound 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) exhibits a high photoluminescence quantum yield (PLQY) in its solid-state, a desirable characteristic for emissive dyes. nih.gov

Table 2: Photophysical Properties of a this compound Derivative

| Compound | Absorption Max (λabs) | Emission Max (λem) | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|---|

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) | 385 nm | 488 nm | 50% (in film) |

Data sourced from nih.gov

Tunable Electronic Structure for Optoelectronic Device Design

A key advantage of using this compound derivatives is the ability to systematically tune their electronic structure to meet the specific requirements of different optoelectronic devices. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the triplet energy, can be precisely engineered through chemical modification. mdpi.comresearchgate.net

The tert-butyl group itself influences the electronic structure, primarily by enhancing stability and solubility without significantly altering the core electronic properties of the carbazole unit. More profound tuning is achieved by combining the 3,6-di-tert-butyl-9H-carbazole donor unit with various electron-accepting moieties. nih.gov This donor-acceptor (D-A) approach allows for the creation of bipolar materials with tailored energy levels. researchgate.netnih.gov

For example, coupling 3,6-di-tert-butyl-9H-carbazole with a thioxanthone acceptor resulted in a compound with an ionization potential of 5.74 eV. nih.gov Another study on a carbazole-pyridine derivative, CBPy, reported an optical bandgap of 3.18 eV and a high triplet energy of 2.66 eV, making it a promising host material for TADF and phosphorescent OLEDs. bohrium.com This tunability is fundamental to designing materials that optimize charge injection, transport, and recombination within a device, ultimately leading to higher efficiency and longer operational lifetimes. researchgate.net

Table 3: Tunable Electronic Properties of this compound Derivatives

| Derivative Type | Ionization Potential (eV) | Optical Bandgap (Egopt) (eV) | Triplet Energy (ET) (eV) | Application |

|---|---|---|---|---|

| Thioxanthone derivative nih.gov | 5.74 | - | - | Bipolar Semiconductor |

| Pyridine derivative (CBPy) bohrium.com | - | 3.18 | 2.66 | OLED Host Material |

Biological Activities and Pharmacological Potential of Carbazole Derivatives

Anticancer and Antitumor Activities